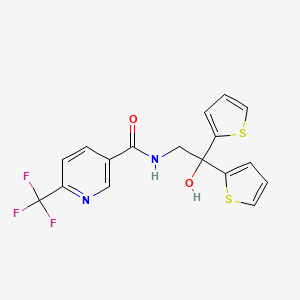

3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

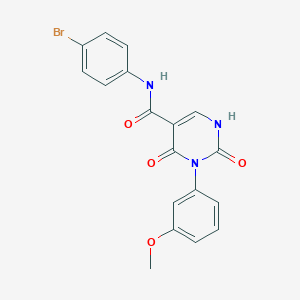

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The isoxazole ring, a five-membered ring with two nitrogen atoms, is a key part of the structure . The compound also contains a pyridine ring attached to a thiophen-3-yl group.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Metalation and Electrophilic Quenching: Research has explored the synthesis of derivatives of 5-thioalkylisoxazoles, demonstrating the chemical versatility and synthetic utility of isoxazole compounds bearing electron-withdrawing groups. This method offers a direct path to thioalkyl derivatives, highlighting the compound's role in facilitating selective synthesis processes (Balasubramaniam, Mirzaei, & Natale, 1990).

Biological Activities

- Antiproliferative Agents: Novel derivatives have been designed and synthesized for their potential antiproliferative activity, especially against cancer cell lines. For instance, sulfonamide derivatives bearing a N,N-dimethylbenzenesulfonamide moiety showed significant activity, emphasizing the compound's potential in cancer treatment research (Bashandy et al., 2014).

- Antibacterial Agents: The compound's derivatives have been evaluated for their antibacterial properties, indicating their utility in developing new antibacterial agents. This underscores the compound's importance in medicinal chemistry for addressing microbial resistance (Azab, Youssef, & El‐Bordany, 2013).

Molecular Docking Studies

- Molecular Docking: The compound's derivatives have been subjected to molecular docking studies to assess their binding modes with potential biomolecular targets, such as carbonic anhydrase IX, which is highly expressed in certain cancer types. This research highlights the compound's relevance in drug design and discovery (Bashandy et al., 2014).

Synthetic Applications

- Heterocyclic Compounds Synthesis: The compound is instrumental in the synthesis of heterocyclic compounds containing a sulfonamido moiety, indicating its role in expanding the chemical space of biologically active molecules. Such research is crucial for developing novel therapeutic agents with diverse pharmacological profiles (Azab, Youssef, & El‐Bordany, 2013).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

Based on its structure, it is suggested that the negative charges gathered around the o4 and o5 atoms in the sulfonamide group could be a possible site for nucleophilic attack . This interaction could lead to changes in the target molecules, thereby affecting their function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on its potential biological activities, it could have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-7-12-5-14(8-16-6-12)13-3-4-22-9-13/h3-6,8-9,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTMLEOHJWSPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776639.png)

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)

![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)

![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)

![6-methyl-N-(3-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2776655.png)

![N-(3,5-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2776657.png)